molecular formula C3H4KO6P B052820 Potassium 1-carboxyvinyl hydrogenphosphate CAS No. 4265-07-0

Potassium 1-carboxyvinyl hydrogenphosphate

Cat. No.: B052820
CAS No.: 4265-07-0
M. Wt: 206.13 g/mol
InChI Key: SOSDSEAIODNVPX-UHFFFAOYSA-M
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Description

Potassium 1-carboxyvinyl hydrogenphosphate (K1-CP) is a phosphorylated organic compound that has been used as a reagent in a variety of scientific research applications. K1-CP is a highly versatile compound that is used in a wide range of in vivo and in vitro studies. It is a water-soluble compound that can be easily synthesized and is readily available in the laboratory. K1-CP has been used in many research applications, including drug discovery, enzyme inhibition, and protein-protein interaction studies.

Scientific Research Applications

Hyperpolarization Studies

Potassium 1-carboxyvinyl hydrogenphosphate has been utilized in hyperpolarization studies. Specifically, potassium 1-(13)C-phosphoenolpyruvate becomes hyperpolarized potassium 1-(13)C-phospholactate after hydrogenation by PASADENA (Parahydrogen and Synthesis Allows Dramatically Enhanced Nuclear Alignment). This process achieves a significant sensitivity enhancement in nuclear magnetic resonance imaging ((Shchepin et al., 2012)).

Interaction and Thermal Degradation Studies

Research involving this compound derivatives and their interaction with various elements like calcium and lanthanum has been conducted. Studies focusing on the thermodynamics of ionic exchange and intercalation processes through calorimetric titration provide insights into the enthalpic values and kinetic parameters for thermal degradation of these compounds ((Nunes et al., 1999)).

Optical and Electro-Optic Applications

Potassium titanyl phosphate, a related compound, is widely used for second-harmonic generation of Nd lasers and various electro-optic applications. Its high electro-optic coefficients and low dielectric constants make it suitable for optical waveguide modulators and other nonlinear-optic devices ((Bierlein & Vanherzeele, 1989)).

Agricultural Research

In agriculture, studies have been conducted to understand the role of potassium, including potassium phosphate, in crop nutrition and its interaction with other nutrients like phosphorus. These studies focus on optimizing fertilizer use and understanding the implications of potassium in plant stress situations ((Römheld & Kirkby, 2010)).

Material Science and Crystal Research

Research in material science includes the study of phase and structural changes in potassium dihydrogen phosphate crystals under stress. Understanding these changes is crucial for applications in optical modulators and frequency converters ((Mylvaganam et al., 2015)).

Food Processing Applications

In food processing, potassium multiphosphates, including derivatives of potassium hydrogen phosphate, are researched for their application as functional additives in meat processing. Studies focus on the preparation and application of these compounds to enhance the quality of food products ((Cichy et al., 2007)).

Properties

IUPAC Name

potassium;1-carboxyethenyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5O6P.K/c1-2(3(4)5)9-10(6,7)8;/h1H2,(H,4,5)(H2,6,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSDSEAIODNVPX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)O)OP(=O)(O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4KO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063381
Record name 2-Propenoic acid, 2-(phosphonooxy)-, monopotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8063381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4265-07-0
Record name 2-Propenoic acid, 2-(phosphonooxy)-, potassium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004265070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-(phosphonooxy)-, potassium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-(phosphonooxy)-, monopotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8063381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium hydrogen 2-(phosphonatooxy)acrylate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.043
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 1-carboxyvinyl hydrogenphosphate
Reactant of Route 2
Potassium 1-carboxyvinyl hydrogenphosphate
Reactant of Route 3
Potassium 1-carboxyvinyl hydrogenphosphate
Reactant of Route 4
Potassium 1-carboxyvinyl hydrogenphosphate
Reactant of Route 5
Potassium 1-carboxyvinyl hydrogenphosphate
Reactant of Route 6
Potassium 1-carboxyvinyl hydrogenphosphate
Customer
Q & A

Q1: What makes the use of Phosphoenolpyruvic Acid Monopotassium Salt (PEP-K) in this research significant compared to traditional phosphorylation methods?

A: Traditionally, phosphorylation of alcohols, while crucial for various disciplines, often involves complex multistep processes or suffers from limited substrate compatibility due to harsh reaction conditions []. This research unveils a novel catalytic approach employing PEP-K as the phosphoryl donor, alongside Tetrabutylammonium Hydrogen Sulfate (TBAHS) as the catalyst []. This method exhibits remarkable chemoselectivity, enabling direct phosphorylation of a broad range of alcohols, including complex molecules like carbohydrates and unprotected peptides []. This breakthrough holds promise for simplifying the production of highly functionalized O-phosphorylated compounds with diverse applications.

Q2: What is the proposed mechanism by which PEP-K participates in this catalytic phosphorylation reaction?

A: The research suggests a unique mechanism where PEP-K interacts with TBAHS to form an active mixed anhydride species []. This species is proposed to be the key phosphoryl donor, facilitating the transfer of the phosphate group to the target alcohol []. This proposed mechanism, supported by Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and Density Functional Theory (DFT) calculations [], offers valuable insights into this novel catalytic system.

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